1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 174648-93-2
VCID: VC0170333
InChI: InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3
SMILES: CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol

1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 174648-93-2

Main Products

VCID: VC0170333

Molecular Formula: C11H13N3O3

Molecular Weight: 235.24 g/mol

1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - 174648-93-2

CAS No. 174648-93-2
Product Name 1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Molecular Formula C11H13N3O3
Molecular Weight 235.24 g/mol
IUPAC Name 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3
Standard InChIKey GCWPKONQAKRVJD-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]
Canonical SMILES CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-]
Synonyms 1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
PubChem Compound 10633504
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator